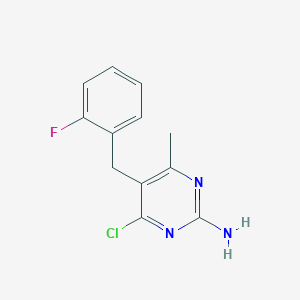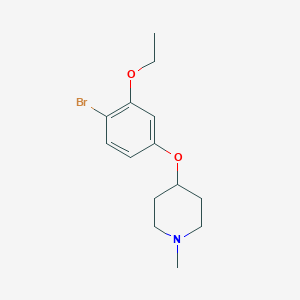![molecular formula C14H12ClN3O B13938324 3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)
3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine is a chemical compound that features a benzimidazole moiety linked to a chlorinated benzenamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Chlorination: The benzimidazole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated benzimidazole is coupled with 3-chloro-4-aminophenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-1H-benzimidazole: Similar structure but lacks the chloro and aminophenol groups.
4-chloro-1H-benzimidazole: Similar structure but lacks the aminophenol group.
Uniqueness
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H12ClN3O |
|---|---|
Molekulargewicht |
273.72 g/mol |
IUPAC-Name |
3-chloro-4-(1-methylbenzimidazol-5-yl)oxyaniline |
InChI |
InChI=1S/C14H12ClN3O/c1-18-8-17-12-7-10(3-4-13(12)18)19-14-5-2-9(16)6-11(14)15/h2-8H,16H2,1H3 |
InChI-Schlüssel |
NUVCIVPWSCGASD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C=CC(=C2)OC3=C(C=C(C=C3)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


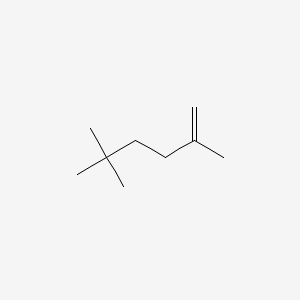
![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)

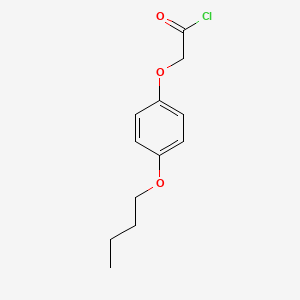
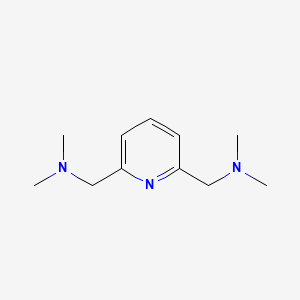

![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
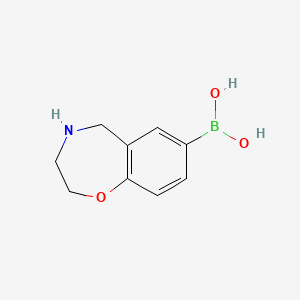
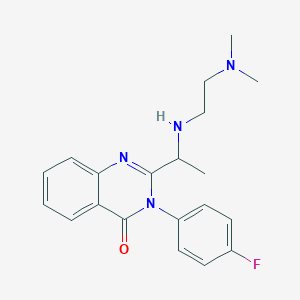
![5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B13938287.png)
![9-chloro-8,12-dimethylbenzo[a]acridine](/img/structure/B13938288.png)
